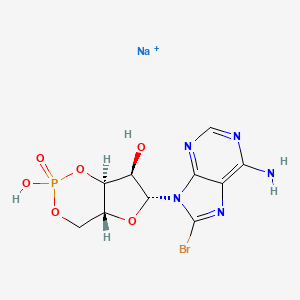

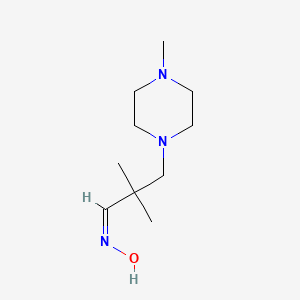

![molecular formula C23H39N5O5S2 B15073052 (2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Malformin C is a cyclic pentapeptide isolated from the marine fungus Aspergillus species. It exhibits a range of biological activities, including algicidal, antibacterial, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Malformin C can be synthesized using solid-phase synthesis techniques. The process involves on-resin macrolactamization and disulfide bond formation, followed by concurrent cleavage from the resin . This method allows for the easy preparation of various derivatives, which can be evaluated for their biological activities.

Industrial Production Methods

Industrial production of Malformin C typically involves biological fermentation methods. The compound is produced by cultivating specific strains of Aspergillus niger under controlled conditions. The fermentation broth is then processed to separate and purify Malformin C .

Analyse Chemischer Reaktionen

Types of Reactions

Malformin C undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond in Malformin C can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiol groups.

Substitution: Amino acid residues in the cyclic pentapeptide can be substituted to create various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Amino acid substitutions are typically carried out using solid-phase peptide synthesis techniques.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol-containing derivatives.

Substitution: Various cyclic pentapeptide derivatives with altered biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry

Malformin C is used as a model compound in the study of cyclic peptides and their synthesis. Its unique structure and reactivity make it an excellent candidate for exploring new synthetic methodologies .

Biology

In biological research, Malformin C is studied for its algicidal properties. It has been shown to exhibit dose-dependent algicidal activities against harmful algal blooms, making it a potential candidate for mitigating red tide events .

Medicine

Malformin C has demonstrated significant anticancer potential. It inhibits the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. its therapeutic index is relatively low, limiting its use as an anticancer drug .

Industry

In the industrial sector, Malformin C is explored for its antibacterial properties. It shows activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Wirkmechanismus

Malformin C exerts its effects through multiple mechanisms. In cancer cells, it induces G2/M phase arrest and promotes apoptosis through the upregulation of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 . In algae, it increases reactive oxygen species levels, damages superoxide dismutase activity, and leads to the generation of malondialdehyde contents, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Malformin A: Another cyclic pentapeptide with similar biological activities.

Malformin B: Exhibits similar algicidal and antibacterial properties.

Argimicin A: A pentapeptide from Sphingomonas species with algicidal activity.

Uniqueness

Malformin C is unique due to its potent algicidal activity against harmful algal blooms and its significant anticancer potential. Its ability to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy, sets it apart from other similar compounds .

Eigenschaften

Molekularformel |

C23H39N5O5S2 |

|---|---|

Molekulargewicht |

529.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-sulfanylidenepropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-4-methylpentanethioic S-acid |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)8-15(20(30)26-16(23(33)35)9-12(3)4)25-22(32)18(13(5)6)28-21(31)17(10-34)27-19(29)14(7)24/h10,12-18H,1,8-9,24H2,2-7H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,35)/t14-,15-,16+,17-,18+/m1/s1 |

InChI-Schlüssel |

OCOJQERGBWDTLE-SFFUCWETSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@H](C=S)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(=C)C)C(=O)N[C@@H](CC(C)C)C(=O)S)N |

Kanonische SMILES |

CC(C)CC(C(=O)S)NC(=O)C(CC(=C)C)NC(=O)C(C(C)C)NC(=O)C(C=S)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

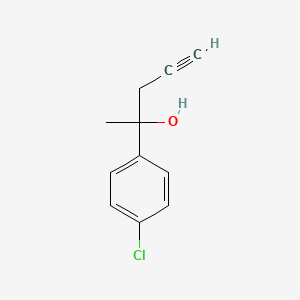

![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)

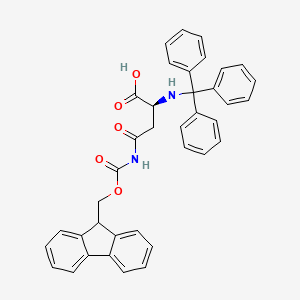

![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)

![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)

![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)